molecular formula C38H42N2O12 B13799422 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- CAS No. 7376-52-5

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]-

Cat. No.: B13799422
CAS No.: 7376-52-5
M. Wt: 718.7 g/mol
InChI Key: CSTONOUGGVBVQC-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- is a complex organic compound with a molecular structure that includes anthracenedione and multiple hydroxyethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- typically involves multi-step organic reactions. The process begins with the preparation of the anthracenedione core, followed by the introduction of hydroxy and amino groups through controlled reactions. Specific reagents and catalysts are used to achieve the desired substitutions and functionalizations.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinones and related structures.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracenedione derivatives

Scientific Research Applications

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: A simpler compound with similar core structure but lacking the complex hydroxyethoxy and amino groups.

    1,5-Dihydroxyanthraquinone: Shares the dihydroxyanthraquinone core but lacks the additional substituents.

    1,4-Dihydroxy-5,8-bis[(2-hydroxyethyl)amino]-9,10-anthracenedione:

Uniqueness

9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis[[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]phenyl]amino]- stands out due to its complex structure and the presence of multiple functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial use.

Properties

CAS No.

7376-52-5

Molecular Formula

C38H42N2O12

Molecular Weight

718.7 g/mol

IUPAC Name

1,5-dihydroxy-4,8-bis[4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]anilino]anthracene-9,10-dione

InChI

InChI=1S/C38H42N2O12/c41-13-15-47-17-19-49-21-23-51-27-5-1-25(2-6-27)39-29-9-11-31(43)35-33(29)37(45)36-32(44)12-10-30(34(36)38(35)46)40-26-3-7-28(8-4-26)52-24-22-50-20-18-48-16-14-42/h1-12,39-44H,13-24H2

InChI Key

CSTONOUGGVBVQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)NC5=CC=C(C=C5)OCCOCCOCCO)OCCOCCOCCO

Origin of Product

United States

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